molecular formula C17H24N2O2 B8245635 Tert-butyl 4-(4-aminobenzylidene)piperidine-1-carboxylate

Tert-butyl 4-(4-aminobenzylidene)piperidine-1-carboxylate

Cat. No. B8245635
M. Wt: 288.4 g/mol
InChI Key: GRCFZNNNVGTVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108939B2

Procedure details

tert-Butyl 4-(3-fluoro-4-nitrobenzylidene)piperidine-1-carboxylate (2.97 mmol, 1 g), iron(II) sulfate heptahydrate (20.42 mmol, 5.68 g) and ammonia (10.02 mmol, 11.39 ml) were combined in ethanol (20 mL) and heated at 85° C. overnight. The reaction mixture was diluted with dichloromethane and water then filtered through celite. The organic phase of the filtrate was dried and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting with dichloromethane to 3% methanol/dichloromethane) to afford the intermediate tert-butyl 4-(4-aminobenzylidene)piperidine-1-carboxylate (600 mg).
Name
tert-Butyl 4-(3-fluoro-4-nitrobenzylidene)piperidine-1-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.39 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
iron(II) sulfate heptahydrate
Quantity
5.68 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][C:21]=1[N+:22]([O-])=O)[CH:5]=[C:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1.N>C(O)C.ClCCl.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[NH2:22][C:21]1[CH:20]=[CH:19][C:4]([CH:5]=[C:6]2[CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:10][CH2:11]2)=[CH:3][CH:2]=1 |f:5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
tert-Butyl 4-(3-fluoro-4-nitrobenzylidene)piperidine-1-carboxylate
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=C2CCN(CC2)C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
11.39 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
iron(II) sulfate heptahydrate
Quantity
5.68 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through celite
CUSTOM
Type
CUSTOM
Details
The organic phase of the filtrate was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluting with dichloromethane to 3% methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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